Hydroxyapatite

説明

特性

CAS番号 |

12167-74-7 |

|---|---|

分子式 |

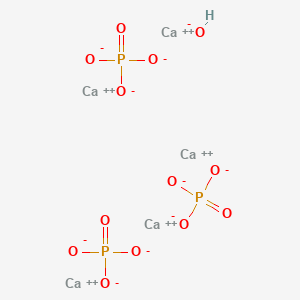

CaHO5P-4 |

分子量 |

152.06 g/mol |

IUPAC名 |

pentacalcium;hydroxide;triphosphate |

InChI |

InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |

InChIキー |

SNEQGKNGRFIHGW-UHFFFAOYSA-J |

SMILES |

[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

正規SMILES |

[OH-].[O-]P(=O)([O-])[O-].[Ca] |

外観 |

Solid powder |

Color/Form |

Hexagonal needles arranged in rosettes Finely divided, crystalline, nonstoichiometric material. |

密度 |

Density: 3.1 to 3.2 /Apatite/ |

他のCAS番号 |

12167-74-7 1306-06-5 |

物理的記述 |

NKRA; Water or Solvent Wet Solid; Liquid; Other Solid; Dry Powder A white, odourless powder which is stable in air Solid; [Merck Index] White suspension; [MSDSonline] White odorless solid; [HSDB] White odorless powder; [MSDSonline] |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

10103-46-5 (Parent) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Practically insoluble in water; insoluble in ethanol, soluble in dilute hydrochloric and nitric acid Practically insol in water, even when freshly prepared |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Alveograf Calcitite Calcium Hydroxyapatite Durapatite Hydroxyapatite Hydroxyapatite, Calcium Hydroxylapatite Interpore 200 Interpore 500 Interpore-200 Interpore-500 Interpore200 Interpore500 Osprovit Ossein Hydroxyapatite Compound Ossein-Hydroxyapatite Compound Ossopan Osteogen Periograf |

製品の起源 |

United States |

Advanced Synthesis Methodologies for Hydroxyapatite

Chemical Synthesis Techniques

Mechanochemical Synthesis Pathways

Mechanochemical synthesis is a solid-state method that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and structural changes in precursor materials. carifree.comelsevier.es This method can be used to synthesize nanocrystalline hydroxyapatite (B223615) powder without the need for high-temperature thermal treatment. carifree.com

The process often involves the mechanical activation of a dry powder mixture of calcium oxide (CaO) and anhydrous calcium hydrogen phosphate (B84403) (CaHPO₄). carifree.com Wet mechanochemical methods, using liquid media like water or ethanol, have also been explored, influencing the phase formation and characteristics of the resulting HAp nanoparticles. nih.govnih.gov For instance, using water as a liquid medium in a wet mechanochemical synthesis route involving dicalcium phosphate dihydrate (CaHPO₄·2H₂O) and calcium carbonate (CaCO₃) resulted in the formation of a low-crystallinity HAp phase. nih.gov

Mechanochemical synthesis has also been applied to synthesize doped HAp, such as zinc-doped HAp, by co-milling precursors like monetite/brushite and zinc carbonate (ZnCO₃). rsc.orgrsc.org This approach can allow for the incorporation of dopant ions into the HAp lattice, influencing properties like nutrient release patterns. rsc.org

Biogenic and Biomimetic Synthesis Routes

Biogenic and biomimetic synthesis routes for this compound are inspired by natural processes, aiming to produce HAp with characteristics similar to biological apatite found in bone and teeth. ekb.egresearchgate.nettaylorfrancis.commater-rep.com These methods often offer more sustainable and potentially cost-effective approaches compared to conventional synthetic techniques. ekb.egtaylorfrancis.com

Extraction and Processing from Natural Precursors

This approach involves obtaining this compound from natural sources rich in calcium phosphate, such as animal bones, fish scales, coral, and seashells. ekb.egrsc.orgnih.govresearchgate.net The process typically involves removing organic matter from the mineral matrix to isolate the HAp. nih.gov

Common methodologies for extracting HAp from natural precursors include calcination, alkaline hydrolysis, precipitation, hydrothermal methods, or a combination of these techniques. nih.gov For example, calcination of bovine bones at temperatures around 900°C can yield HAp. ekb.egresearchgate.net Similarly, chicken eggshells, primarily composed of calcium carbonate, can be used as a biogenic source of calcium for HAp synthesis through processes involving calcination and wet slurry precipitation. elsevier.essemanticscholar.org The specific extraction process and the natural waste source can influence critical properties such as the Ca/P ratio, crystallinity, phase assemblage, particle size, and morphology of the extracted HAp. researchgate.netsemanticscholar.org

Biomimetic Mineralization Processes and Inspired Self-Assembly

Biomimetic mineralization processes aim to replicate the natural formation of this compound in biological systems, often utilizing organic matrices as templates to guide crystal growth and organization. mater-rep.comresearchgate.netnih.govdovepress.com This can involve the use of simulated body fluids (SBFs) which contain ions at concentrations similar to blood plasma, allowing for the formation of carbonated apatite resembling bone mineral under physiological conditions. nih.gov

Inspired self-assembly approaches involve designing molecules or structures that can self-organize and direct the nucleation and growth of HAp crystals. nih.govresearchgate.netfrontiersin.org For instance, self-assembled peptide-polymer hydrogels can serve as nanofiber substrates for biomimetic HAp mineralization. frontiersin.org Chimeric proteins designed with mineralization nucleator domains have also been shown to function as templates for the formation of highly oriented apatites similar to biogenic bone mineral. nih.gov These methods aim to achieve a hierarchical organization of HAp crystals, mimicking the complex structures found in natural hard tissues like bone and enamel. mater-rep.comijmrhs.com

Influence of Synthesis Parameters on Advanced Material Characteristics

The characteristics of synthesized this compound, including its crystal morphology, nanostructure, crystallinity, and stoichiometry, are highly dependent on the synthesis parameters employed. scielo.org.mxnih.gov Controlling these parameters is crucial for tailoring HAp properties for specific applications. scielo.org.mxnih.gov

Control over Crystal Morphology and Nanostructure

Synthesis parameters such as temperature, pH, reaction time, and precursor concentrations play significant roles in determining the size, shape, and structure of HAp particles. researchgate.netnih.govresearchgate.net Different morphologies, including spheres, rods, needles, and wires, can be obtained by controlling these conditions. researchgate.net

For example, in wet chemical precipitation, varying the reaction temperature and pH can lead to different morphological shapes and sizes. nih.govresearchgate.net Increasing the reaction temperature can influence phase transformation and morphology. nih.gov The initial pH values and reaction temperatures are particularly important in influencing both morphology and crystallinity. researchgate.net

Regulation of Crystallinity and Stoichiometry

Crystallinity and stoichiometry, particularly the Ca/P molar ratio, are critical properties of this compound that are influenced by synthesis parameters. scielo.org.mxnih.govbeilstein-journals.org The stoichiometric Ca/P ratio for pure HAp is 1.67. elsevier.eselsevier.es However, biological apatite is often non-stoichiometric, with a Ca/P ratio that can range from 1.50 to 1.90, and contains ionic substitutions. nih.govbeilstein-journals.org

Synthesis parameters such as temperature, pH, and reaction time affect the crystallinity and crystal size of HAp. scielo.org.mxnih.govjournalamb.com Higher pH values and temperatures generally lead to increased crystal size and improved crystallinity. scielo.org.mxnih.gov The Ca/P stoichiometric ratio and calcination temperature can also play significant roles in phase changes, such as the transformation from HAp to β-tricalcium phosphate (β-TCP). nih.gov The presence of ionic substitutions, such as carbonate and magnesium, can influence crystallinity and solubility. researchgate.netbeilstein-journals.orgbeilstein-journals.org

Data on the influence of temperature and pH on HAp crystallinity and crystal size from a wet chemical precipitation method are presented in the table below. scielo.org.mx

| Synthesis Parameter | Condition | Crystallinity Degree | Crystal Size (nm) |

| pH | Higher pH values | Improved | Grows |

| Temperature | Higher temperatures | Improved (More significant) | Grows (More significant) |

The control over these synthesis parameters is essential for producing HAp materials with desired properties for various advanced applications.

Advanced Characterization Techniques for Hydroxyapatite Research

Spectroscopic Analysis in Structural and Compositional Elucidation

Spectroscopic techniques are powerful tools for identifying the functional groups, chemical bonds, and elemental composition of hydroxyapatite (B223615), providing insights into its molecular structure and purity. dovepress.com

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is widely used to identify the characteristic vibrational modes of the phosphate (B84403) (PO₄³⁻) and hydroxyl (OH⁻) groups present in the this compound structure. dovepress.comnih.govrsc.org These functional groups produce distinct absorption peaks in the infrared spectrum. For instance, typical FTIR peaks for this compound include those around 560-600 cm⁻¹ and 1000-1100 cm⁻¹, corresponding to the bending and stretching vibrations of the phosphate group, respectively. dovepress.comnih.govresearchgate.netresearchgate.net The hydroxyl stretching mode is typically observed near 3570 cm⁻¹, with a weaker peak around 630 cm⁻¹ attributed to the librational mode of OH⁻. upg-ploiesti.rodovepress.comnih.govresearchgate.net The presence of impurities or substituted ions, such as carbonate (CO₃²⁻), can also be detected through characteristic peaks, often appearing between 1400 and 1500 cm⁻¹, indicating type B carbonation where carbonate replaces phosphate ions. researchgate.netelsevier.es

FTIR analysis can also provide information on the crystallinity of this compound. Variations in peak sharpness and intensity can be correlated with the degree of crystallinity. rsc.org For example, studies have shown a correlation between relative peak intensity in FTIR spectra and sintering temperature, which influences the crystalline phase of this compound. rsc.org

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) |

| PO₄³⁻ | Bending (ν₄) | 560-600 |

| PO₄³⁻ | Bending (ν₂) | ~470 |

| PO₄³⁻ | Stretching (ν₃) | 1000-1100 |

| PO₄³⁻ | Stretching (ν₁) | ~960 |

| OH⁻ | Librational | ~630 |

| OH⁻ | Stretching | ~3570 |

| CO₃²⁻ | Asymmetric Stretching | 1400-1500 |

Note: Wavenumber ranges can vary slightly depending on the sample preparation and instrument.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that provides further details about the molecular structure and bonding in this compound. dovepress.comresearchgate.net Similar to FTIR, Raman spectroscopy is sensitive to the vibrational modes of phosphate and hydroxyl groups. The most prominent Raman peak for this compound is typically observed around 960-963 cm⁻¹, corresponding to the symmetric stretching mode (ν₁) of the phosphate group. metu.edu.trnih.govresearchgate.netmdpi.com Other characteristic Raman bands for phosphate vibrations are found around 430 cm⁻¹ (ν₂ bending), 580 cm⁻¹ (ν₄ bending), and 1047 cm⁻¹ (ν₃ antisymmetric stretching). nih.govmdpi.com The OH⁻ stretching mode can also be observed in Raman spectra, typically around 3574 cm⁻¹. nih.govmdpi.com

Raman spectroscopy can be particularly useful for studying the effects of ionic substitutions or structural modifications on the this compound lattice. metu.edu.tr For instance, changes in peak positions or intensities can indicate the incorporation of foreign ions into the structure. metu.edu.tr Orientational micro-Raman spectroscopy has been used to study the orientation of crystallites in materials like human enamel, showing similar dependencies to this compound single crystals, suggesting high orientation in the biological material. nih.gov

Table 2: Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Raman Shift (cm⁻¹) |

| PO₄³⁻ | Stretching (ν₁) | 960-963 |

| PO₄³⁻ | Bending (ν₂) | ~430 |

| PO₄³⁻ | Bending (ν₄) | ~580 |

| PO₄³⁻ | Stretching (ν₃) | ~1047 |

| OH⁻ | Stretching | ~3574 |

Note: Raman shifts can vary slightly depending on the sample and measurement conditions.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements present in this compound. mdpi.comnih.govaip.orgacs.org By analyzing the core-level binding energies of electrons emitted after X-ray irradiation, XPS can identify elements like calcium (Ca), phosphorus (P), and oxygen (O), and provide information about their chemical bonding environments. mdpi.comnih.govaip.org The Ca 2p, P 2p, and O 1s core-level spectra are typically analyzed. mdpi.comnih.govrsc.org

XPS is particularly valuable for assessing the surface stoichiometry, such as the Ca/P ratio, which is a critical parameter for this compound materials. aip.orgacs.orgscispace.com Deviations from the stoichiometric Ca/P ratio of 1.67 can indicate the presence of other calcium phosphate phases or impurities. scispace.combionnovation.com.br XPS can also detect and quantify impurities on the surface, providing insights into the material's purity and potential surface modifications. rsc.orgacs.org For example, XPS has been used to confirm the presence of impurities like Na and Mg in this compound samples. rsc.org Furthermore, XPS can provide information on the chemical state of incorporated ions or surface functionalizations. mdpi.comrsc.orgresearchgate.netnih.gov

Table 3: Typical XPS Binding Energies for this compound Elements

| Element | Core Level | Binding Energy (eV) |

| Ca | 2p | ~347 |

| P | 2p | ~133 |

| O | 1s | ~531 |

Note: Binding energies can vary slightly depending on the chemical environment and instrument calibration. aip.orgacs.orgrsc.org

Microscopic and Nanoscopic Structural Analysis

Microscopic and nanoscopic techniques provide direct visualization of the morphology, particle size, crystal structure, and ultrastructure of this compound materials. dovepress.combeilstein-journals.orginoe.ro

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

TEM and HRTEM are essential for examining the internal structure, crystallinity, and morphology of individual this compound particles, especially at the nanoscale. dovepress.combeilstein-journals.orgnih.govscispace.comcambridge.org TEM can reveal the shape and size distribution of nanoparticles, as well as the presence of internal defects or grain boundaries. dovepress.combeilstein-journals.orgscispace.comresearchgate.netresearchgate.netacs.org HRTEM provides atomic-scale resolution, allowing for the visualization of the crystal lattice planes and detailed analysis of the crystallographic structure. nih.govacs.org This is particularly useful for studying the orientation of crystallites and identifying different crystallographic phases within a sample. nih.govacs.org For instance, TEM studies have shown rod-like or needle-like morphology for this compound nanoparticles and confirmed polycrystalline pockets within amorphous matrices. elsevier.esnih.govscispace.comresearchgate.net HRTEM can confirm the highly regular and defect-free lattice structure in synthesized this compound nanorods. acs.org

Research Finding Example (TEM):

TEM analysis of this compound nanoparticles synthesized by a wet chemical technique revealed spherical shaped particles with a particle size of around 60 to 70 nm. researchgate.net

Scanning Electron Microscopy (SEM) for Morphological Studies

Research Finding Example (SEM):

SEM analysis of this compound synthesized by a hydrothermal method showed irregular structures composed of agglomerates of particles with a size less than 5 µm. cambridge.org Another study using SEM on nano-hydroxyapatite powder demonstrated spherical shaped particles with an average size of <100 nm, although some agglomeration was observed. researchgate.netmdpi.com SEM images have also revealed rod shapes for this compound particles, with sizes varying based on synthesis conditions and temperature. researchgate.netmdpi.com

Table 4: Morphological Features Observed by SEM

| Feature | Description |

| Particle Shape | Spherical, rod-like, needle-like, irregular |

| Particle Size | Ranging from nanometers to micrometers |

| Agglomeration | Tendency of particles to form clusters |

| Surface Texture | Smooth, rough, porous |

| Microstructure | Arrangement and packing of particles |

| Porosity | Presence and distribution of pores within the material |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a versatile technique employed to study the surface morphological characteristics of solid materials at micro- and sub-micron dimensions. nih.gov AFM provides detailed information about surface and interface properties, including topography, roughness, adhesion, and dissipation. nih.gov By scanning a sharp tip across the sample surface, AFM can generate high-resolution images of the surface topography. nih.gov

AFM has been used to investigate the surface topography of this compound in various forms, including thin films, particles, and coatings. Studies have utilized AFM to examine the surface morphology of HAp particles deposited on substrates like mica. scielo.br These investigations have shown that the size and morphology of HAp particles can be influenced by synthesis parameters such as temperature and drying procedures. scielo.br For instance, AFM images have revealed anisotropic, ellipsoidal nanoparticles, with particle size increasing with increasing temperature. scielo.br

Furthermore, AFM, particularly techniques like Chemical Force Microscopy (CFM) and PeakForce Quantitative Nanomechanical Property mapping (PeakForce QNM), can provide chemical and nanomechanical information about HAp surfaces. nih.govresearchgate.net CFM, using functionalized probes, is capable of providing chemical information with high spatial resolution and can be used to map surface charge. researchgate.net PeakForce QNM analyzes tip-sample interactions to extract quantitative nanomechanical properties such as adhesion, deformation, and dissipation, which can be mapped at high resolution alongside standard topography images. nih.gov These advanced AFM modes allow for a deeper understanding of the interactions occurring at the HAp surface, which is critical for applications involving protein binding or cell attachment. nih.govresearchgate.net

Research findings highlight the utility of AFM in revealing subtle surface features and changes in HAp. For example, AFM studies on enamel crystals (composed of HAp) during development revealed previously undescribed surface features, including spherical sub-structures and subnanometer steps, suggesting different growth sites or crystalline phases. nih.gov AFM has also been used to study the surface topography and roughness of fluoride-doped this compound thin films, showing smooth, homogenous, and nanostructured surfaces. mdpi.com In studies of nano-hydroxyapatite incorporated into chitosan (B1678972) particles, AFM was used to characterize surface morphological and nanomechanical properties, showing that the presence of nHA increased the stiffness of the particle surface. nih.gov

Diffraction Studies for Crystalline Structure Determination

Diffraction studies, primarily X-ray Diffraction (XRD), are fundamental for determining the crystalline structure of this compound. XRD analysis provides information about the arrangement of atoms within the unit cell, crystallite size, crystallinity, and lattice parameters. researchgate.netrsc.orgnih.govresearchgate.net

This compound has a hexagonal crystal structure with the space group P6₃/m. researchgate.netresearchgate.net A single unit cell of HAp contains 44 atoms, including calcium, phosphate tetrahedra, and hydroxyl groups, organized in this hexagonal structure. researchgate.net

XRD patterns of HAp typically show characteristic peaks corresponding to specific crystallographic planes (hkl indices), such as (002), (211), (300), (202), (130), (222), and (213). researchgate.net The positions and intensities of these peaks provide a unique fingerprint of the crystalline phase present. researchgate.net

Diffraction studies are essential for characterizing synthetic HAp, which can be prepared with varying degrees of crystallinity and crystal size depending on the synthesis method and parameters. scielo.org.mx For instance, XRD analysis has shown that the drying procedure and temperature during synthesis influence the quantity of amorphous phase and crystal size in nanostructured HAp. scielo.br

X-ray Diffraction (XRD) and Rietveld Refinement

X-ray Diffraction (XRD) is a widely used technique for analyzing the crystalline phases and structural properties of this compound powders and coatings. researchgate.netrsc.orgnih.govresearchgate.netscielo.org.mxrsc.org While single-crystal XRD provides detailed three-dimensional structural information, many HAp materials are prepared as microcrystalline powders, necessitating the use of powder diffraction techniques. researchgate.net

Powder XRD patterns, although a compression of three-dimensional data into one dimension (intensity versus diffraction angle 2θ), contain crucial information about the material's structure. researchgate.netsciepub.com However, peak overlap in powder patterns can make extracting precise structural information challenging. sciepub.com

Rietveld refinement is a powerful analysis technique applied to powder XRD data to overcome these limitations and obtain detailed structural parameters. researchgate.netresearchgate.netsciepub.comscientific.netacs.orgnih.govau.dk This method involves fitting a calculated diffraction profile to the experimental powder diffraction pattern by refining structural and instrumental parameters. researchgate.netresearchgate.netsciepub.comnih.gov Rietveld refinement can provide highly precise unit-cell parameters, atomic positions, crystallite size, microstrain, and the relative amounts of different crystalline phases. researchgate.netresearchgate.netscielo.org.mxsciepub.comscientific.netnih.govau.dknih.gov

Research utilizing Rietveld refinement on HAp has yielded significant findings regarding its crystalline structure and how it is affected by synthesis and processing. For example, Rietveld analysis has been used to study the crystalline structure of carbonated this compound (CHA) powders sintered at different temperatures, providing quantitative results on lattice parameters, bond lengths, and the distortion index of the PO₄ tetrahedron. scientific.net

Studies on nanostructured HAp using XRD and Rietveld analysis have shown that crystal size can change significantly based on synthesis parameters like pH and temperature. scielo.org.mx Rietveld refinement has confirmed the hexagonal structure of synthetic HAp and provided precise unit-cell parameters. researchgate.netsciepub.com It has also been applied to study the crystal structure of HAp nanorods, revealing highly regular lattice structures. acs.org

Rietveld refinement allows for the determination of anisotropic crystallite size and microstrain in HAp. nih.gov This is particularly important for understanding the properties of nanocrystalline HAp, where crystallite size and strain significantly influence material behavior. rsc.orgrsc.orgaip.org Various models, including the Scherrer equation, Williamson-Hall method, and size-strain plot, often used in conjunction with Rietveld analysis, are employed to calculate crystallite size and strain from XRD data. rsc.orgrsc.orgaip.org

Detailed research findings from Rietveld refinement studies include the determination of lattice parameters for synthetic and biological HAp, showing similarities in their crystallographic structure. nih.govnih.gov Rietveld analysis has also been used to identify and quantify amorphous phases in HAp samples. scielo.br The goodness of fit indicators obtained from Rietveld refinement, such as Rwp values, are used to assess the quality of the structural model fit to the experimental data. researchgate.net

The application of Rietveld refinement to X-ray diffraction data is crucial for obtaining a comprehensive understanding of the crystalline nature of this compound, which directly impacts its physical, chemical, and biological properties.

| Sample/Condition | Lattice Parameter a (Å) | Lattice Parameter c (Å) | Space Group | Crystallite Size (nm) | Notes | Source |

| Synthetic HAp (Example 1) | 9.4159(4) | 6.8819(3) | P6₃/m | N/A | Precise unit-cell parameters | sciepub.com |

| Synthetic HAp (Example 2) | 9.15 - 26.4 | N/A | N/A | Varied with pH/Temp | Crystal size variation with synthesis | scielo.org.mx |

| Sintered CHA (700°C) | N/A | N/A | N/A | N/A | Structural parameters determined | scientific.net |

| Fetal Bone Bioapatite | Varied | Varied | OHA-like | Anisotropic | Comparison to synthetic OHA | nih.gov |

Modifications and Functionalization of Hydroxyapatite

Ionic Substitution in the Hydroxyapatite (B223615) Lattice

The crystal structure of this compound is remarkably flexible, allowing for the incorporation of a wide variety of foreign ions through ionic substitution. This process involves replacing the native ions (Ca²⁺, PO₄³⁻, or OH⁻) with other ions of similar charge and/or ionic radius. researchgate.netnih.gov Ionic substitution is a key strategy to modify the physicochemical and biological properties of HA, including its crystallinity, solubility, thermal stability, and biological performance. mdpi.comnih.govnih.gov

Cationic Substitutions

Cationic substitution primarily involves the replacement of Ca²⁺ ions in the HA lattice with other monovalent, bivalent, or multivalent cations. ucl.ac.uksemanticscholar.orgmdpi.com This substitution can occur at either of the two crystallographically distinct calcium sites (Ca(I) and Ca(II)) within the HA structure. mdpi.com

Common cationic substitutions include:

Mg²⁺: Magnesium is an essential trace element found in natural bone and plays a crucial role in bone metabolism and enzyme activity. semanticscholar.orgmdpi.comresearchgate.net Substitution with Mg²⁺ can decrease the c-axis of the HA lattice and reduce crystallinity, leading to increased solubility. mdpi.com Mg-substituted HA has shown antibacterial properties against various strains. semanticscholar.org

Sr²⁺: Strontium is another element present in bone and is known for its potential anti-osteoporotic effects. mdpi.com Sr²⁺ substitution can increase the lattice parameters of HA. nih.govresearchgate.net The effect on crystallinity and solubility is dose-dependent, with low concentrations potentially increasing solubility. mdpi.com Sr-substituted HA has demonstrated enhanced bioactivity. mdpi.com

Zn²⁺: Zinc is involved in numerous biological activities, including bone growth and metabolism. ucl.ac.uk Zn²⁺ substitution typically decreases the lattice parameters (both a- and c-axes) and reduces the crystallinity and thermal stability of HA due to its smaller ionic radius compared to Ca²⁺. ucl.ac.ukresearchgate.netnih.gov ZnHA is known for inhibiting bone resorption and promoting osteoblast activity, as well as exhibiting antibacterial properties. ucl.ac.uksemanticscholar.orgnih.gov

Na⁺: Sodium is an essential trace element in bone. ucl.ac.uk Substitution of Na⁺ into HA can lead to an increased release rate of calcium and hydroxyl ions, and the charge and size differences can cause structural instability, positively influencing osteoconductivity. ucl.ac.uk

Ag⁺: Silver ions are known for their antimicrobial properties. semanticscholar.org Ag⁺ substitution in HA is explored to impart antibacterial capabilities to the material. nih.govsemanticscholar.org

Fe²⁺/Fe³⁺: Iron ions can be incorporated into the HA structure. researchgate.netucl.ac.uk Iron and silicon co-substitution has been shown to decrease the thermal stability of HA. mdpi.com

Li⁺: Lithium is a monovalent cation that can substitute for calcium. semanticscholar.orgmdpi.com

Ce³⁺/Ce⁴⁺: Cerium substitution is being investigated, and Ce cations have shown potential for enhancing osteogenic capacity and possessing antimicrobial efficacy. ucl.ac.uksemanticscholar.orgmdpi.com

Ga³⁺: Gallium is a multivalent ion that can substitute into the HA lattice. ucl.ac.uksemanticscholar.orgmdpi.com

Eu³⁺: Europium is another multivalent ion explored for substitution. ucl.ac.ukresearchgate.net Eu³⁺ ions, along with Mg²⁺, released from functionalized HA scaffolds have shown potential for efficient bone repair and vascular regeneration. nih.gov

Ti⁴⁺: Titanium substituted HA (TiHA) has attracted attention due to good biocompatibility and low cytotoxicity. ucl.ac.uk TiHA can enhance the formation of bone-like apatite and stimulate the attachment and proliferation of human osteoblast cells. ucl.ac.uk

Anionic Substitutions

Anionic substitution involves the replacement of phosphate (B84403) (PO₄³⁻) or hydroxyl (OH⁻) groups in the HA lattice with other anions. mdpi.comresearchgate.netnih.gov

Common anionic substitutions include:

CO₃²⁻: Carbonate is the most common anionic substitute in biological apatite, replacing either OH⁻ (A-type substitution) or PO₄³⁻ (B-type substitution). mdpi.comgoogle.com Carbonate substitution can decrease both the a- and c-axes of the lattice, reducing crystallinity and increasing solubility and bioactivity. mdpi.comiiste.org

F⁻: Fluoride (B91410) ions can partially or completely replace hydroxyl groups in the HA structure, forming fluorapatite (B74983) or fluoridated this compound. mdpi.comgoogle.com Fluoride substitution generally increases the crystallinity and stability of the apatite structure, making it less soluble than pure HA. royalsocietypublishing.org Fluorine is also considered an effective anti-osteoporotic agent. mdpi.com

Cl⁻: Chloride ions can substitute for hydroxyl groups. mdpi.comresearchgate.netgoogle.com Chloride-substituted HA has shown markedly enhanced bioactivity and osteoconductivity compared to pure HA, with higher substitution amounts leading to increased dissolution of constituent elements. nih.gov

SiO₄⁴⁻: Silicate ions can substitute for phosphate groups. mdpi.comresearchgate.netucl.ac.uk Silicon is an essential trace element for bone and cartilage formation and plays a crucial role in bone mineralization. nih.govucl.ac.uk Silicate substitution can significantly enhance the bioactivity of HA. researchgate.net The surface charge of silicate-substituted HA is more negative, promoting protein absorption, cell attachment, proliferation, and differentiation. ucl.ac.uk

Effects of Ionic Substitution on Lattice Parameters and Stability

Ionic substitution significantly impacts the crystal structure, lattice parameters, and thermal stability of this compound. mdpi.comnih.govnih.gov The extent and type of substitution, as well as the ionic radii and charges of the substituting ions compared to the replaced ions, determine the specific changes. nih.govresearchgate.net

Lattice Parameters: Cationic substitutions can cause either a decrease or increase in lattice parameters. For instance, smaller ions like Zn²⁺ and Mg²⁺ tend to decrease lattice parameters, while larger ions like Sr²⁺ can increase them. nih.govresearchgate.net Anionic substitutions also alter lattice parameters; carbonate substitution typically decreases both a- and c-axes, while fluoride substitution can affect them differently. mdpi.comiiste.org

Crystallinity: Substitutions generally lead to a decrease in the crystallinity of HA compared to stoichiometric HA. nih.govresearchgate.net This is often attributed to lattice distortions caused by differences in ionic size and charge. nih.govresearchgate.net

Solubility: Ionic substitutions, with the notable exception of fluoride, typically increase the solubility of HA. mdpi.comroyalsocietypublishing.orgnih.gov This increased solubility can be beneficial for enhancing bioactivity by promoting the release of ions that stimulate cellular activity and bone formation. royalsocietypublishing.orgnih.gov

Thermal Stability: The introduction of foreign ions can decrease the thermal stability of HA, leading to decomposition at lower temperatures compared to pure HA. researchgate.netmdpi.com

Research into Enhanced Bioactivity and Modulated Properties through Substitution

Extensive research has focused on utilizing ionic substitution to enhance the bioactivity and modulate the properties of this compound for various biomedical applications. mdpi.comresearchgate.netucl.ac.ukresearchgate.net The goal is often to mimic the composition of natural bone apatite, which is non-stoichiometric and contains various ionic substitutions. researchgate.netmdpi.com

Key areas of research include:

Enhanced Osteogenesis and Osteoconductivity: Ions like Sr²⁺, Mg²⁺, Zn²⁺, and Si⁴⁺ have been shown to promote osteoblast activity, cell proliferation, differentiation, and the formation of bone-like apatite, thereby enhancing osteogenesis and osteoconductivity. ucl.ac.uksemanticscholar.orgmdpi.commdpi.comnih.govnih.govresearchgate.net

Antibacterial Properties: Substitution with ions such as Zn²⁺, Ag⁺, and Ce³⁺/Ce⁴⁺ can impart antibacterial efficacy to HA, which is crucial for preventing implant-associated infections. ucl.ac.uksemanticscholar.orgmdpi.comnih.gov

Modulated Degradation/Resorption: Ionic substitutions influence the solubility and degradation rate of HA, which can be tuned to match the rate of new bone formation. mdpi.comroyalsocietypublishing.orgnih.gov Increased solubility of substituted HA can enhance bioactivity by increasing the local concentration of ions that stimulate bone regeneration. royalsocietypublishing.orgnih.gov

Angiogenesis: Some substituted ions, like cobalt and cerium, have shown potential for promoting angiogenesis, the formation of new blood vessels, which is essential for bone healing. researchgate.netsemanticscholar.org

Multi-ionic Substitution: Recent studies are exploring co-substitution with multiple ions to develop multifunctional materials with combined biological benefits, such as enhanced osteogenesis and antibacterial properties. ucl.ac.ukmdpi.comroyalsocietypublishing.org

Here is a table summarizing some effects of common ionic substitutions:

| Substituting Ion | Type | Effect on Lattice Parameters (General Trend) | Effect on Crystallinity (General Trend) | Effect on Solubility (General Trend) | Noted Biological Effects |

| Mg²⁺ | Cationic | Decrease c-axis | Decrease | Increase | Bone metabolism, enzyme activity, antibacterial. semanticscholar.orgmdpi.com |

| Sr²⁺ | Cationic | Increase | Dose-dependent (low conc. decrease) | Dose-dependent (low conc. increase) | Anti-osteoporotic effects, enhanced bioactivity. mdpi.commdpi.com |

| Zn²⁺ | Cationic | Decrease a- and c-axes | Decrease | Increase | Inhibits bone resorption, promotes osteoblast activity, antibacterial. ucl.ac.uksemanticscholar.orgnih.gov |

| Na⁺ | Cationic | - | - | Increased release of Ca²⁺ and OH⁻ | Enhanced osteoconductivity. ucl.ac.uk |

| Ag⁺ | Cationic | - | - | - | Antimicrobial properties. nih.govsemanticscholar.org |

| CO₃²⁻ | Anionic | Decrease a- and c-axes | Decrease | Increase | Increased resorption and regeneration. mdpi.comresearchgate.netiiste.org |

| F⁻ | Anionic | - | Increase | Decrease | Anti-osteoporotic effects. mdpi.comroyalsocietypublishing.org |

| Cl⁻ | Anionic | - | Decrease stability | Increase | Enhanced bioactivity and osteoconductivity. nih.gov |

| SiO₄⁴⁻ | Anionic | Increase a-axis, decrease c-axis (with Fe) mdpi.com | Decrease | Increase | Bone and cartilage formation, mineralization, enhanced bioactivity, promotes cell activity. nih.govucl.ac.ukresearchgate.net |

Surface Functionalization Strategies

Surface functionalization of this compound involves modifying the outermost layer of the material to introduce specific chemical groups or molecules. This is done to tailor the interactions between the HA surface and its biological environment, enhancing properties like cell adhesion, proliferation, and differentiation, or enabling the attachment of biomolecules or drugs. nih.govmdpi.comacs.org

Covalent Grafting with Organic Molecules

Covalent grafting is a common strategy for functionalizing the HA surface by forming stable covalent bonds between the HA and organic molecules. nih.govdovepress.comheraldopenaccess.us The hydroxyl groups present on the HA surface provide reactive sites for grafting organic substances. heraldopenaccess.ustugraz.at

Examples of organic molecules used for covalent grafting include:

Silanes: Silane (B1218182) coupling agents, such as (3-aminopropyl)triethoxysilane (APTES), are widely used to functionalize HA surfaces. nih.govdovepress.comheraldopenaccess.usmdpi.com Silanes can react with the surface hydroxyl groups of HA, creating a functionalized layer with terminal groups (e.g., amine groups) that can serve as anchor points for further modification or attachment of biomolecules. nih.govdovepress.commdpi.com Silanization can improve the coupling between inorganic HA and organic polymers in composites. heraldopenaccess.us

Polymers: Grafting polymers onto the HA surface can improve its dispersion in polymer matrices, enhance interfacial adhesion in composites, and modify surface properties to promote cellular interactions. mdpi.comdovepress.comheraldopenaccess.usnih.gov Techniques like ring-opening polymerization have been used to graft polymers such as poly(L-phenylalanine) and poly(γ-benzyl-L-glutamate) onto nano-HA surfaces. mdpi.comnih.gov Grafting polymers can also help prevent agglomeration of HA particles. heraldopenaccess.us

Amino Acids: Amino acids and other small organic molecules can be grafted onto the HA surface to introduce specific functional groups and modify surface properties. mdpi.comdovepress.com For instance, tyramine (B21549) has been grafted onto HA to create organic-inorganic hybrid nanoparticles. mdpi.com

Covalent grafting provides a stable modification of the HA surface, allowing for controlled presentation of functional groups and improved interaction with biological systems or integration into composite materials. dovepress.comheraldopenaccess.us

Non-Covalent Surface Modification (e.g., adsorption of proteins, growth factors)

Non-covalent adsorption is a common method for functionalizing this compound surfaces, allowing for the immobilization of various biomolecules, including proteins and growth factors, without forming strong chemical bonds nih.gov. This process is influenced by several factors, including the inherent surface properties of the HAp material (crystallinity, surface area, surface energy, and hydrophobicity), physiological conditions (ionic strength, pH), and the specific interactions between the biomolecule and the HAp surface nih.gov.

The mechanism of protein adsorption onto HAp is complex and involves a combination of interactions. Initially, a layer of anions may form on the HAp surface, followed by an electrical double layer nih.gov. Protein molecules then adsorb through specific electrostatic interactions between charged groups on the proteins and calcium ions (Ca²⁺) on the HAp surface nih.govnih.gov. Hydrogen bonding can also occur between polar surfaces of neighboring protein molecules nih.gov. For example, acidic proteins like bovine serum albumin (BSA) can adsorb to Ca²⁺ sites through the displacement of phosphate ions, and their conformation may change upon adsorption, exposing groups that form hydrogen bonds with the phosphate groups of HAp nih.gov. Basic proteins, such as lysozyme (B549824), show higher affinity towards negatively charged HAp surfaces, while acidic proteins like BSA adsorb better onto positively charged surfaces nih.gov.

Growth factors, particularly bone morphogenetic proteins (BMPs) like recombinant human bone morphogenetic protein-2 (rhBMP-2), are frequently adsorbed onto HAp-based scaffolds to promote bone regeneration nih.govnih.gov. The adsorption of rhBMP-2 onto HAp involves electrostatic attraction and hydrogen bonding nih.gov. This adsorption process is time-dependent, with a significant portion of the growth factor adsorbing rapidly upon exposure, although equilibrium may take several hours to reach nih.gov. Factors such as the ionic strength and pH of the surrounding buffer can modulate growth factor adsorption nih.gov. Decreasing the pH, for instance, can increase the rate of rhBMP-2 adsorption to HAp, potentially by ionizing the growth factor and enhancing hydrogen bonding nih.gov.

The amount of protein or growth factor adsorbed onto HAp can be influenced by the material's properties, such as surface area and surface charge, as well as the properties of the solution and the presence of other proteins nih.govnih.gov. Nanostructured HAp, with its higher specific surface area, can enhance the adhesion of cells, proteins, and drugs oatext.com. Studies have shown that the adsorption profiles of different proteins vary depending on the surface properties of the HAp nih.gov.

Research findings highlight the differential adsorption of model proteins like BSA and lysozyme on HAp surfaces modified with different amino acids. The specific surface area of amino acid-functionalized HAp can vary, influencing protein adsorption nih.gov. For instance, Asp-HA (this compound functionalized with Aspartic acid) showed higher lysozyme adsorption compared to Arg-HA (this compound functionalized with Arginine), while the opposite was observed for BSA adsorption nih.gov.

Interactive Table 1: Protein Adsorption on Amino Acid-Functionalized this compound

| Amino Acid Functionalization | Specific Surface Area (m²/g) | Model Acidic Protein (BSA) Adsorption Affinity | Model Basic Protein (Lysozyme) Adsorption Affinity |

| Untreated HA | 64 nih.gov | Lower nih.gov | Lower nih.gov |

| Asn-HA | 110 nih.gov | ||

| Arg-HA | 105 nih.gov | Higher nih.gov | Lower nih.gov |

| Asp-HA | 149 nih.gov | Lower nih.gov | Higher nih.gov |

| Ser-HA | 134 nih.gov |

Note: Adsorption affinity is relative based on the referenced study nih.gov. Specific adsorption amounts can vary based on concentration and conditions.

The non-covalent interaction of proteins with HAp can also be influenced by the presence of other molecules. For example, citrate (B86180) ions pre-adsorbed on HAp can affect the adsorption of other molecules by modifying the surface charge psu.edu.

Strategies for Tailoring Surface Chemistry for Specific Biological Interactions

Tailoring the surface chemistry of this compound is a critical approach to control its interactions with biological entities, such as proteins, growth factors, and cells, thereby enhancing its performance in biomedical applications nih.govmdpi.com. While inherent surface properties play a role in non-covalent adsorption, specific modifications can be introduced to promote desired biological responses.

One strategy involves altering the surface charge and wettability of HAp. The surface potential and wettability (hydrophobicity/hydrophilicity) of biomaterials significantly influence cell adhesion aip.org. Hydrophilic surfaces, like HAp, generally favor the adsorption of adhesive proteins present in biological fluids through electrostatic interactions, which in turn promotes cell adhesion mdpi.com. Surface modification techniques can be employed to tune these properties. For instance, electron irradiation has been shown to induce variations in the surface potential of HAp, leading to pronounced changes in wettability aip.org. This allows for the creation of patterned HAp surfaces with tailored hydrophilic and hydrophobic regions, potentially useful for controlling cell immobilization aip.org.

Another approach involves incorporating specific functional groups onto the HAp surface. While HAp's natural surface chemistry may not strongly favor chemical binding to specific biological terminals in proteins, strategies exist to introduce reactive sites mdpi.com. Functional groups such as hydroxyl (-OH), amine (-NH₂), and carboxyl (-COOH) can influence the adsorption of proteins and subsequent protein-cell interactions nih.govmdpi.com.

Chemical functionalization methods can be used to graft molecules onto the HAp surface to improve its interaction with specific biomolecules or cells researchgate.netmdpi.com. For example, surface modification with silane coupling agents, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), can introduce amino groups that serve as a platform for attaching other bioactive molecules, including peptides like Arg-Gly-Asp (RGD) or proteins like BMP researchgate.netuq.edu.au. The RGD sequence is a well-known cell adhesion motif, and its immobilization on HAp surfaces can enhance osteoblast adhesion mdpi.comresearchgate.net. However, the effectiveness of RGD functionalization can depend on the immobilization method and the presence of serum proteins, which can compete for binding sites mdpi.com.

Polymer coatings, such as polydopamine (PDA), have emerged as versatile platforms for modifying HAp surfaces frontiersin.orgresearchgate.net. PDA coatings can enhance the hydrophilicity of HAp surfaces and provide abundant active functional groups (like amino or catechol groups) that can be used to immobilize proteins and growth factors through covalent or non-covalent interactions frontiersin.orgfrontiersin.org. This approach can lead to more efficient immobilization and controlled release of growth factors compared to simple physical adsorption frontiersin.org.

Tailoring the surface topography of HAp at the nanoscale is another strategy to influence protein adsorption and cell behavior mdpi.comacs.org. Nanostructured HAp surfaces with controlled topographies, such as nanosheets, nanorods, or hierarchical micro-nanohybrid structures, can exhibit higher specific surface areas and selectively enhance the adsorption of specific proteins like fibronectin (Fn) and vitronectin (Vn) acs.org. These tailored topographies can stimulate osteoblast adhesion, growth, and differentiation mdpi.comacs.org.

Modifying the calcium-to-phosphate (Ca/P) ratio on the HAp surface through methods like acid etching can also influence cell response nih.gov. Altering the Ca/P ratio of the nanostructured surface has been shown to accelerate the initial adhesion, proliferation, and differentiation of osteoblast-like cells nih.gov.

Interactive Table 2: Strategies for Tailoring this compound Surface Chemistry

| Strategy | Method Examples | Effect on Surface Properties | Biological Outcome Examples |

| Altering Surface Charge and Wettability | Electron irradiation, Acid etching | Modified surface potential, wettability (hydrophilicity/hydrophobicity), Ca/P ratio | Controlled cell immobilization, enhanced cell adhesion, proliferation, differentiation aip.orgnih.gov |

| Introducing Specific Functional Groups | Silane coupling (e.g., APTES), Polymer coatings (e.g., PDA) | Addition of amino, carboxyl, catechol groups | Platform for attaching bioactive molecules, enhanced protein/peptide immobilization researchgate.netmdpi.comuq.edu.aufrontiersin.orgfrontiersin.org |

| Tailoring Surface Topography | Hydrothermal treatment, Nanofabrication techniques | Increased specific surface area, controlled roughness/patterns | Selective protein adsorption, enhanced osteoblast adhesion, growth, differentiation mdpi.comacs.org |

| Incorporation of Ions/Substitutions | Ionic substitutions during synthesis/processing | Altered surface charge, crystallinity, solubility | Modified protein binding, altered cell response (not explicitly covered in detail by search results for non-covalent interactions) |

These strategies highlight the diverse approaches available to tailor the surface chemistry of HAp, moving beyond simple non-covalent adsorption to achieve more controlled and specific interactions with the biological environment for improved biomedical device performance and tissue regeneration.

Biological Interactions and Mechanisms

Cellular Adhesion and Proliferation Mechanisms on Hydroxyapatite (B223615) Surfaces

The interaction between cells and this compound surfaces is a critical determinant of tissue regeneration outcomes. This compound is recognized for its ability to support bone ingrowth and osteointegration, acting as a bioactive material that influences cellular behavior omicsonline.org. Key material properties such as surface structure, particle size, and crystallinity significantly impact how cells interact with HA omicsonline.org.

Studies have investigated the effect of surface topography on cell attachment and proliferation. Rougher this compound surfaces have been shown to enhance cell attachment and proliferation compared to polished counterparts, a phenomenon potentially related to improved availability of cell culture medium and serum proteins within surface grooves omicsonline.org. While the difference in cell attachment on varying roughness might not always be statistically significant, the trend suggests a favorable environment for cellular activity on rougher surfaces omicsonline.org.

Nano-sized this compound (nano-HA) has demonstrated favorable effects on the proliferation of human osteoblast-like cells in vitro dovepress.com. Cell proliferation and differentiation are fundamental processes in tissue engineering, and HA-based materials are known to induce cell maturation and proliferation, providing a structural framework for tissue development scirp.org. Nano-HA, in particular, possesses bioactive properties sufficient to support the formation and colonization of new tissue scirp.org. The surface of HA facilitates the adhesion, development, and differentiation of osteoblastic cells, contributing to the formation of new bone as native bone is gradually replaced rjptonline.org.

Furthermore, modifying this compound surfaces can enhance cellular adhesion and proliferation. For instance, this compound-coated surfaces have been shown to increase cell compatibility, potentially mediated by the interaction of elongation factor 1-beta (EF1β) and γ-actin, which influences cytoskeletal rearrangement nih.gov. Electrical polarization of this compound surfaces also impacts cell proliferation and adhesion, with negatively charged surfaces accelerating the proliferation of various cell types (fibroblastic, osteoblast-like, and neuroblastoma cells) and positively charged surfaces causing deceleration researchgate.net.

The presence of stepped structures on HA surfaces, characterized by crystal defects, significantly affects the adhesion, proliferation, and differentiation of bone marrow mesenchymal stem cells (BMSCs) mdpi.com. These effects are likely linked to alterations in physicochemical properties such as hydrophilicity, surface stoichiometric ratios, and protein adsorption capacity, which in turn influence cytoskeleton organization and mechanotransduction pathways, including PI3K-Akt and MAPK signaling mdpi.com. The shape of HA particles also plays a role in cellular behavior, with sphere-like particles demonstrating better performance than rod-like particles in studies involving BMSCs rsc.org.

Nanoparticle Internalization Pathways and Subcellular Localization

The interaction of this compound at the nanoscale involves cellular internalization, a process crucial for its biological effects. This compound nanoparticles (HANPs) can be internalized by cells through various endocytic pathways, including endocytosis and phagocytosis scirp.org. Once inside the cell, HANPs tend to accumulate in the cytoplasm, with their adhesion and uptake being dependent on the duration of exposure dovepress.comnih.gov.

The size of HANPs influences the extent of uptake, with smaller nanoparticles (e.g., 20 nm) showing higher uptake compared to larger ones (e.g., 80 nm) in certain cell types like human umbilical vein endothelial cells (HUVECs) dovepress.comnih.gov. The specific internalization pathways utilized by cells depend on both the cell type and the characteristics of the nanoparticles, such as size and shape nih.govrsc.org.

In HUVECs, HANPs are primarily internalized via clathrin- and caveolin-mediated endocytosis dovepress.comnih.govnih.gov. In contrast, micro-sized HA particles (e.g., 12 µm) are mainly taken up through macropinocytosis in these cells dovepress.comnih.gov.

Studies on human umbilical cord Wharton's jelly-derived mesenchymal stem cells (hWJ-MSCs) have revealed that 20 nm HANPs are internalized through a combination of clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis nih.govdovepress.com. For 80 nm HANPs in hWJ-MSCs, clathrin-mediated endocytosis appears to play a central role, alongside other less-defined uptake routes nih.govdovepress.com. Interestingly, HANPs show a greater tendency to accumulate in the cytoplasm compared to micro-sized particles and have not been observed within the nucleolus nih.govdovepress.com.

In cardiomyocytes (HL-1 cells), HAp nanoparticles have been shown to be internalized through macropinocytosis, a pathway that can be activated by the presence of HAp itself nih.govbeilstein-journals.org. Clathrin- and caveolae-mediated endocytosis were not found to be significant pathways for HAp uptake in HL-1 cells nih.govbeilstein-journals.org.

The shape of nanoparticles also impacts internalization efficiency and pathways rsc.org. For example, rod-shaped HANPs demonstrated good uptake in osteosarcoma cells, localizing near lysosomes and the nucleus, suggesting they may escape endosomal compartments rsc.org.

Macropinocytosis

Macropinocytosis is an endocytic pathway characterized by the formation of large vesicles (macropinosomes) from membrane ruffles. This process is often utilized for the non-specific uptake of fluids and large particles. In the context of this compound, macropinocytosis has been identified as a significant internalization pathway, particularly for larger micro-sized HA particles in HUVECs dovepress.comnih.gov. Furthermore, in cardiomyocytes (HL-1 cells), macropinocytosis is the primary mechanism for the uptake of HAp nanoparticles and can be stimulated by the presence of HAp nih.govbeilstein-journals.org. Studies using inhibitors like cytochalasin D and EIPA have demonstrated the importance of macropinocytosis for HAp uptake in HL-1 cells beilstein-journals.org.

Clathrin- and Caveolin-Mediated Endocytosis

Clathrin-mediated endocytosis and caveolin-mediated endocytosis are receptor-mediated endocytic pathways involved in the uptake of specific molecules and smaller particles. Clathrin-coated vesicles are typically around 150-200 nm, while caveolae are approximately 120 nm nih.gov. These pathways have been identified as the main routes for the internalization of this compound nanoparticles in various cell types. In HUVECs, HANPs are predominantly taken up via clathrin- and caveolin-mediated endocytosis dovepress.comnih.govnih.gov. Similarly, in hWJ-MSCs, clathrin- and caveolin-mediated endocytosis contribute to the uptake of 20 nm HANPs, and clathrin-mediated endocytosis is a key pathway for 80 nm HANPs nih.govdovepress.com. Inhibition studies using substances like chlorpromazine (B137089) (for clathrin-mediated endocytosis) and methyl-β-cyclodextrin (for clathrin- and caveolin-mediated endocytosis) have provided evidence for the involvement of these pathways in HANP internalization nih.govdovepress.com.

Interactions with Biological Macromolecules and Proteins

The interaction of this compound with biological macromolecules, particularly proteins, is fundamental to its biocompatibility and function in physiological environments. Proteins often act as the initial mediators of interaction between nanoparticles and the biological milieu scirp.org. This compound exhibits a notable capacity for protein adsorption, a property that has been utilized in chromatographic applications mdpi.comhuji.ac.il. Protein adsorption is essential for determining the biocompatibility of a material and promoting the adhesion and growth of cells mdpi.com.

The binding of proteins to the HA surface can occur through various mechanisms. In non-phosphorylated proteins, interactions primarily involve negatively charged carboxyl groups binding to calcium ions on the HA surface mdpi.com. The presence of water molecules and ions on the HA surface also influences protein immobilization mdpi.com. Phosphorylated proteins demonstrate a higher affinity and stronger binding to the HA surface compared to their non-phosphorylated counterparts mdpi.com.

The surface characteristics of HA, including roughness, the presence of hydroxyl groups, and the existence of different charged planes (C-sites and P-sites), contribute to its ability to adsorb proteins researchgate.net. A higher surface area, typical of nanoparticles, can also lead to increased protein adsorption researchgate.net. The protein adsorption capacity of composite materials, such as chitosan (B1678972)/hydroxyapatite scaffolds, is enhanced by the presence of HA, which mimics biological apatite rsc.org.

The interaction between amino acids and HA is influenced by electrostatic interactions, hydrogen bonding, and the stability of complexes formed with surface ions mdpi.com. While amino acid adsorption is generally weaker than protein adsorption due to their lower capacity for forming multiple bonds, specific interactions between amino acid functional groups and calcium ions on the HA surface are crucial for processes like protein absorption and the proliferation and differentiation of osteoblasts mdpi.com.

Studies investigating protein adsorption on amino acid-functionalized HA have shown that the polarity of the HA particles influences which proteins are preferentially adsorbed researchgate.netnih.gov. For instance, bovine serum albumin (BSA), an acidic protein, exhibits higher affinity for positively charged arginine-functionalized HA, while lysozyme (B549824), a basic protein, shows greater affinity for negatively charged aspartic acid-functionalized HA researchgate.netnih.gov.

Quantitative data on protein adsorption highlights the variability based on HA surface properties and the type of protein.

| Protein | HA Type (Surface) | Adsorption Amount | Citation |

| Bovine Serum Albumin (BSA) | aHAp (a-plane oriented) | 212 ng·mm⁻² | mdpi.com |

| Bovine Serum Albumin (BSA) | iHAp (commercial powder) | 28.4 ng·mm⁻² | mdpi.com |

| FBS | aHAp (a-plane oriented) | 2.07 μg·mm⁻² | mdpi.com |

| FBS | iHAp (commercial powder) | 1.28 μg·mm⁻² | mdpi.com |

| Bovine Serum Albumin (BSA) | Arg-functionalized HA | Higher affinity than Lysozyme | researchgate.netnih.gov |

| Lysozyme | Asp-functionalized HA | Higher affinity than BSA | researchgate.netnih.gov |

Note: aHAp refers to HA ceramics with a preferred orientation to a-planes, and iHAp refers to HA ceramics fabricated from commercial HA powder. mdpi.com

Osteogenic and Angiogenic Response Modulation by this compound

This compound plays a significant role in modulating both osteogenesis (bone formation) and angiogenesis (blood vessel formation), processes critical for bone regeneration. HA is well-established as an osteoconductive and osteoinductive material, actively supporting bone ingrowth and integration omicsonline.orgrjptonline.orgscielo.sa.crmedicalnewstoday.com. Its ability to bind directly to bone through the formation of a calcium apatite layer contributes to its osteopromotive and osteoinductive effects scielo.sa.cr. This beneficial effect is partly attributed to the local increase in calcium and phosphorus ion concentrations released from the HA material scielo.sa.cr.

HA can facilitate the attachment and differentiation of undifferentiated mesenchymal cells into osteoblasts, thereby promoting the deposition of new bone matrix scielo.sa.cr. The incorporation of HA into materials like Guided Bone Regeneration (GBR) membranes has been shown to improve new bone formation scielo.sa.cr.

At the cellular level, HA can stimulate intracellular signaling pathways in mesenchymal stem cells, including those involving calcium, cAMP, Ras, Rap1, and MAPK mdpi.com. This stimulation can lead to increased activity of transcription factors like CREB, which regulate genes associated with osteoblast differentiation mdpi.com. When HA nanoparticles are internalized, they can decompose into calcium and phosphate (B84403) ions within the cytoplasm, further increasing intracellular calcium concentration and activating these signaling pathways mdpi.com. Studies on hWJ-MSCs have demonstrated that HANPs enhance the expression of osteoblast-related genes and stimulate calcium mineral deposition, processes linked to the activation of JNK and p38 pathways nih.gov.

This compound facilitates the adhesion, development, and differentiation of osteoblastic cells, contributing to the formation of new bone as it is slowly replaced by native bone rjptonline.org. HA coatings on implant surfaces can also enhance the growth of bone cells rjptonline.org. Beyond serving as a structural material, HA-based composites have the potential to induce cell maturation and proliferation, supporting the development of new tissue scirp.org. Nano-HA, with its high bioactive properties, is particularly effective in supporting the formation and colonization of new tissue, enhancing osteoblast adhesion, proliferation, and differentiation, and promoting calcium deposition to support bone remodeling scirp.orgmdpi.com.

In addition to its osteogenic properties, HA also shows potential in promoting angiogenesis mdpi.com. Highly porous materials based on ultralong HA nanowires have been shown to induce both new bone formation and vascularization in bone defects mdpi.com. The sustained release of Ca²⁺ ions from HA materials can promote neovascularization and concurrently influence osteogenesis mdpi.com. Combining dental pulp stem cells with HA nanowires and cellulose (B213188) fibers has been found to enhance osteogenic differentiation and significantly increase the expression of angiogenesis-related factors mdpi.com.

Doping HA with various metal ions, such as strontium, magnesium, and cobalt, can further enhance its osteogenic and angiogenic properties mdpi.comehu.eusresearchgate.net. Strontium, for instance, promotes osteogenesis by both inhibiting osteoclast differentiation and promoting osteoblast differentiation ehu.eus. Strontium-doped HA has been shown to increase levels of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (BFGF), acting as a potent pro-angiogenic material ehu.eus. Strontium-HA also promotes the osteogenesis of BMSCs and improves the fusion of implants with bone ehu.eus. The concentration of strontium doping can influence osteoblast activity and proliferation ehu.eus.

Composite scaffolds incorporating HA, such as HA/poly(lactic-co-glycolic acid) (PLG) scaffolds, can direct the differentiation of human mesenchymal stem cells (hMSCs) towards the osteogenic lineage and modulate the osteogenic response nih.gov. Increased HA content in these scaffolds has been correlated with enhanced VEGF secretion and greater vascularization and mineralized tissue formation nih.gov. Furthermore, micro/nano hierarchical structures on HA can modulate macrophage polarization, which in turn affects the osteogenic differentiation of human bone marrow stromal cells (hBMSCs) and the angiogenic activity of HUVECs rsc.org.

Immunomodulatory Aspects of this compound Interactions

The interaction of this compound with the host immune system is a critical factor influencing the success of HA-based implants and regenerative strategies. Certain properties of HA can trigger an immune response, promoting the activation of the defense system and facilitating the biological integration of bone implants scirp.org. The outcome of HA implantation is significantly influenced by the extent of the host immune response mdpi.com. The formation of a favorable immunological microenvironment through HA integration is crucial for positive outcomes mdpi.com.

Immune cells involved in the response to embedded this compound include mast cells, macrophages, neutrophils, and multinucleated giant cells mdpi.com. The process is initiated by the recruitment of monocytes and neutrophils, followed by the differentiation of monocytes into macrophages mdpi.com. The immunomodulatory effects of HA-based materials on bone tissue regeneration have been extensively studied nih.govresearchgate.net. Macrophage-mediated regenerative effects stimulated by HA are considered a primary strategy for immunomodulation in bone regeneration nih.govresearchgate.net.

The immunomodulatory properties of HA can be tailored by modifying its physical, chemical, and biological characteristics, such as surface functionalization, structural features (size, shape, topography), and the incorporation of bioactive substances nih.govresearchgate.netresearchgate.net. By influencing the immune response, HA ceramic materials can contribute to bone regeneration by creating an osteo-immune microenvironment conducive to tissue repair nih.govresearchgate.net.

This compound particles have been shown to modulate immune cell functions, including the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β acs.org. The characteristics of HA particles, including their size, shape, and morphology, play a significant role in determining the recruitment of immune cells and the nature of the inflammatory response rcsi.comresearchgate.net. Studies have observed a shape- and size-dependent activation of the NLRP3 inflammasome and the secretion of IL-1β; smaller, needle-shaped particles enhanced cytokine secretion, whereas larger particles did not rcsi.comresearchgate.net. Specifically, small, needle-shaped particles induced a strong inflammatory response that was not observed with smooth, spherical particles of comparable size or with larger particles rcsi.comresearchgate.net.

The shape of nanoparticles can also influence the immune response. For instance, dot-shaped HA nanoparticles led to thicker fibrotic capsule formation compared to rod-shaped ones, suggesting a potentially greater immune response, possibly due to a larger surface area acs.org. Rod-shaped HA nanorods with a high aspect ratio have been shown to induce stronger pro-inflammatory responses and higher production of antigen-specific antibodies compared to spherical counterparts researchgate.netacs.org. These rod-shaped nanorods also induced higher levels of cellular uptake and immune activation researchgate.net. HA has been found to promote the secretion of IFN-γ and the expression of CD107α on CD8⁺ T cells, indicating the activation of cell-mediated immune responses acs.org. HA can exert an adjuvant effect by enhancing the recruitment of immune cells and the retention of antigens at the site of implantation acs.org. It is also important to consider that the degradation products of composite scaffolds containing HA can activate an immune response acs.org.

| HA Particle Characteristic | Observed Immunomodulatory Effect | Citation |

| Small, needle-shaped | Enhanced cytokine secretion (IL-1β), strong inflammatory response | rcsi.comresearchgate.net |

| Larger | Did not enhance cytokine secretion | rcsi.comresearchgate.net |

| Smooth, spherical | Did not induce strong inflammatory response (compared to needle) | rcsi.comresearchgate.net |

| Dot-shaped nanoparticles | Thicker fibrotic capsule formation (compared to rod-shaped) | acs.org |

| Rod-shaped nanorods (high aspect ratio) | Stronger pro-inflammatory response, higher antibody production | researchgate.netacs.org |

Hydroxyapatite Based Composites in Advanced Materials Research

Polymer/Hydroxyapatite (B223615) Hybrid Systems

Polymer/HAp hybrid systems have garnered significant attention, particularly in bone regeneration and tooth implants. bohrium.com These composites leverage the biocompatibility and processability of polymers along with the bioactivity and osteoconductivity of HAp. mdpi.com The incorporation of HAp into polymer matrices can significantly enhance biocompatibility and mechanical properties, promoting cell adhesion and bone integration. mdpi.com

Natural Polymer Composites (e.g., Gelatin, Chitosan (B1678972), Cellulose)

Natural polymers like gelatin, chitosan, and cellulose (B213188) are frequently used in combination with HAp to create composite materials for tissue engineering due to their excellent biocompatibility and non-toxicity. mdpi.comscielo.org.mx While natural polymers often lack sufficient mechanical strength for load-bearing applications, their combination with HAp can improve their strength and simultaneously aid tissue regeneration. mdpi.com

Gelatin: Gelatin, a denatured form of collagen, possesses attractive properties such as biocompatibility, plasticity, and adhesiveness. researchgate.net Hybrid films based on polyvinyl alcohol (PVA) and gelatin, incorporated with HAp, have been synthesized and characterized for potential biomedical applications like wound healing and tissue replacement. scirp.org The addition of HAp to alginate-gelatin films has been shown to result in a rougher film surface. mdpi.com

Chitosan: Chitosan is a biodegradable and biocompatible cationic natural polymer that can accelerate bone formation. nih.gov HAp/chitosan composites have been widely studied for bone tissue engineering. nih.gov Combining chitosan with HAp can enhance the mechanical properties of chitosan and improve cell infiltration, migration, and neovascularization due to increased porosity. scielo.org.mx Nano-hydroxyapatite/chitosan/carboxymethyl cellulose composite scaffolds prepared by freeze-drying have shown to be nontoxic and cell biocompatible. nih.gov

Cellulose: Composites containing this compound precipitated in an alkaline dispersion of mechanically fibrillated cellulose have been prepared. mdpi.com Nanofibrous mats have been successfully created from a blend of cellulose nanocrystals (CNC) and HAp nanoparticles in a solution mixture of chitosan and gelatin using electrospinning. researchgate.net

Data on the mechanical properties of some natural polymer/HAp composites are presented below:

| Composite System | Mechanical Property Tested | Result/Observation | Source |

| HAp/PVA/Gelatin films | Tensile Strength, E modulus | Compatible with mechanical properties of various tissues (trabecular bone, skin). scirp.org | scirp.org |

| Nano-hydroxyapatite/chitosan | Cell infiltration, migration, neovascularization | Excellent due to high porosity. | scielo.org.mx |

| Nano-hydroxyapatite/chitosan/CMC | Biocompatibility | Nontoxic and cell biocompatible. | nih.gov |

| This compound/chitosan–gelatin network | Tensile Strength | Good for penetration into blood vessels and cells (intended as bone-filling paste). researchgate.net | researchgate.net |

Synthetic Polymer Composites (e.g., Poly-L-lactide, Polyurethane)

Synthetic polymers such as poly-L-lactide (PLLA) and polyurethane (PUR) are also extensively used in HAp composites. mdpi.comresearchgate.net These polymers offer advantages like controlled degradation rates and processability, which can be combined with HAp's bioactivity. mdpi.com

Poly-L-lactide (PLLA): PLLA is a biodegradable polymer with an adjustable breakdown rate, often used in temporary structures like bone fixation. mdpi.com However, its weak mechanical performance necessitates reinforcement with materials like HAp. mdpi.com The addition of HAp to PLLA matrices can improve stiffness and bioactivity. mdpi.com PLLA-HA composites have shown better thermal stability and enhanced storage modulus compared to neat PLLA. scielo.orgucv.ve The presence of HA can increase the glass transition and crystallization temperatures of PLLA. scielo.orgucv.ve Studies have shown that incorporating nano-HAp into poly(D,L-lactide) (PDLLA) composites can improve mechanical properties and enhance hydrophilicity, serum protein adsorption, and pre-osteoblast cell attachment, spreading, and proliferation. mdpi.combeilstein-journals.org

Polyurethane (PUR): PUR is a synthetic polymer with established biomedical applications. researchgate.net Combining HAp with PUR enhances the bioactivity of the resulting material. researchgate.net Research on HAp/PUR composites is ongoing, focusing on their synthesis, characterization, and applications in tissue regeneration and drug delivery. researchgate.net Studies on polyurethane composites with HAp have shown that increasing HAp concentrations can reduce the mobility of polymer chains, contributing to enhanced performance. mdpi.com

Detailed research findings on synthetic polymer/HAp composites include:

| Composite System | HAp Content (wt%) | Mechanical Property Tested | Result/Observation | Source |

| PLA/cHAP/rGO | 10% cHAP, 0.1-0.5% rGO | Tensile and Compressive Strength | Significant improvement with highest at 0.5% rGO (Compressive strength up to 107 MPa). mdpi.com | mdpi.com |

| PLLA/HA | 30% | Storage Modulus | Enhanced, especially above glass transition temperature. scielo.orgucv.ve | scielo.orgucv.ve |

| 4-arm poly(lactic acid urethane)-maleate (4PLAUMA)/nHA | Various ratios (e.g., 1:3, 2:5, 1:2, 1:1) | Compressive Strength, Tensile Strength, Bending Strength, Torsional Strength | Increased with higher ceramic content (Max compressive strength 1973.31 ± 298.53 MPa, tensile strength 3630.46 ± 528.32 MPa). nih.gov | nih.gov |

| PEEK/HA | 10-30% | Elastic modulus, flexural strength, tensile strength, flexural modulus | Slight increase in elastic modulus, flexural strength, tensile strength; decrease in flexural modulus for 10 and 20 wt% HA (compared to untreated). scilit.com | scilit.com |

Interfacial Interaction Mechanisms in Hybrid Materials

Studies have investigated the bonding mechanisms between polymers like poly(D,L-lactide) (PDLLA) and HAp nanoparticles. acs.orgpolymer.cn Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) have indicated the formation of hydrogen bonding between the carbonyl (C=O) groups in PDLLA and the surface hydroxyl (P-OH) groups of HAp nanocrystals. acs.orgpolymer.cn These interactions contribute to improved mechanical properties and thermal stability of the composites. scielo.orgacs.orgpolymer.cn The high aspect ratio of rod-shaped nano-HAp can lead to a high interfacial area, improving the contact area and enhancing mechanical reinforcement. ucv.ve Surface modification of HAp nanoparticles with coupling agents or grafting polymers can further improve dispersion and interfacial adhesion with polymers. scilit.commdpi.com

Ceramic/Hydroxyapatite Composites

Ceramic/HAp composites are also explored to combine the bioactivity of HAp with the mechanical properties of other ceramics. Bioactive ceramics like HAp can induce the deposition of osteoid apatite and cell adhesion, but their inherent brittleness limits load-bearing applications. mater-rep.com Combining HAp with other ceramic materials aims to address this limitation.

Research includes the development of titanium-based this compound composites for bone implantation, seeking to improve bioactivity without compromising mechanical integrity. nih.govmater-rep.com While coating titanium alloys with HAp enhances bioactivity, achieving strong bonding strength and preventing coating cracking remain challenges. mater-rep.com Powder metallurgy can achieve metallurgical bonding between bioactive ceramics and metal matrices, but precise control over composition and structure can be difficult. mater-rep.com Composites with a bioactive ceramic matrix, such as HAp nanoparticles combined with biodegradable polymers like polylactic acid (PLA), are also being investigated, focusing on achieving high homogeneity and good mechanical properties. mdpi.com

Strategies for Mechanical Property Enhancement in Composites

Various strategies are employed to enhance the mechanical properties of HAp-based composites to meet the requirements for load-bearing applications, often aiming to match the properties of natural cortical bone. mdpi.comnih.gov

Key strategies include:

Incorporation of reinforcing components: Adding various organic or inorganic components, such as fibers, into HAp composites can improve their mechanical performance. mdpi.com The incorporation of bioactive fillers like HAp into polymer matrices is a primary strategy to enhance mechanical properties and bioactivity. mdpi.com

Optimizing composite structure and composition: Tailoring the microstructure and composition of the composite, including the concentration and dispersion of HAp particles, is crucial for improving mechanical strength. nih.govmdpi.com For example, increasing the concentration of HAp in polymer composites generally leads to improved mechanical properties. nih.gov

Surface modification of fillers: Chemical and physical modifications of the reinforcing filler surfaces are commonly used to improve the bonding strength between the matrix and the particles, which in turn enhances mechanical properties. mdpi.comtandfonline.com

Advanced processing techniques: Utilizing advanced manufacturing techniques like spark plasma sintering and ultrasonic vibration-assisted 3D printing can improve the mechanical properties of composites by reducing porosity and enhancing interface bonding strength. nih.govtandfonline.com

Creating functionally graded materials: Developing functionally gradient materials is a promising approach to integrate mechanical and biocompatibility properties in hard tissue engineering. nih.gov

Degradation Mechanisms of Hydroxyapatite and Its Composites

In Vitro Degradation Pathways